REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH2:2][CH3:3].Cl[P:6]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.N>>[C:13]1([P:6]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[O:4][CH2:1][CH2:2][CH3:3])[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1
|
Name
|
|
Quantity
|
915 g
|
Type
|
reactant
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
330 g
|
Type
|
reactant
|
Smiles
|
ClP(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
N
|
Type
|
CUSTOM
|
Details
|
with stirring under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with vigorous stirring in one hour and 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
The mixture is then stirred for a further ten hours
|
Type
|
TEMPERATURE
|
Details
|
without cooling
|
Type
|
FILTRATION
|
Details
|
After filtering off the ammonium chloride by suction
|
Type
|
DISTILLATION
|
Details
|
The remaining residue is distilled (boiling point 122° C. at 0.4m bar)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)P(OCCC)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 230 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |